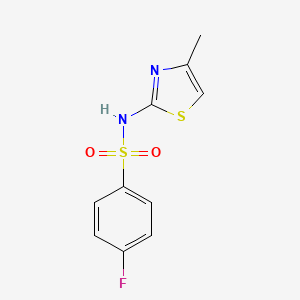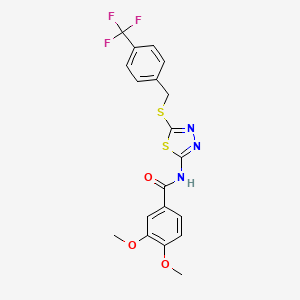![molecular formula C26H28ClN7OS2 B2390099 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-80-6](/img/no-structure.png)
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C26H28ClN7OS2 and its molecular weight is 554.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
A study by Mehta et al. (2019) on derivatives related to the compound of interest reported significant antimicrobial activity against various pathogens and demonstrated potential for anticancer activity through in vitro evaluations and molecular docking studies (Mehta et al., 2019). Similarly, Hassan et al. (2021) synthesized compounds showing higher anticancer activity and inhibitory activity against VEGFR-2, suggesting potential applications in cancer treatment (Hassan et al., 2021).
Anticholinesterase Activity
Mohsen et al. (2014) focused on benzothiazole derivatives bearing piperazine and thiocarbamate moieties, showing potential as anticholinesterase agents, which could have implications for treating neurological disorders like Alzheimer's disease (Mohsen et al., 2014).
Antiprotozoal and Antimalarial Activities
Inam et al. (2015) synthesized 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives showing promising anti-amoebic and antimalarial activities, pointing towards potential applications in treating protozoal infections (Inam et al., 2015).
Antifungal and Antibacterial Activities
Deshmukh et al. (2017) explored the synthesis of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus, demonstrating moderate activity towards Bacillus Subtilis and Escherichia Coli, highlighting the potential for developing new antimicrobial agents (Deshmukh et al., 2017).
Eigenschaften
CAS-Nummer |
689266-80-6 |
|---|---|
Molekularformel |
C26H28ClN7OS2 |
Molekulargewicht |
554.13 |
IUPAC-Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C26H28ClN7OS2/c27-18-5-3-6-20(15-18)34-13-11-33(12-14-34)10-4-9-28-23(35)16-19-17-37-26(29-19)32-24-21-7-1-2-8-22(21)30-25(36)31-24/h1-3,5-8,15,17H,4,9-14,16H2,(H,28,35)(H2,29,30,31,32,36) |
InChI-Schlüssel |
PBEXWGCHZSTBSH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)
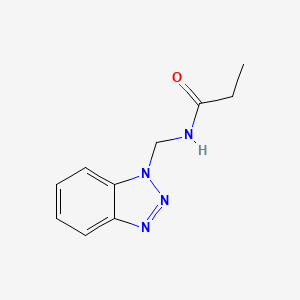
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)
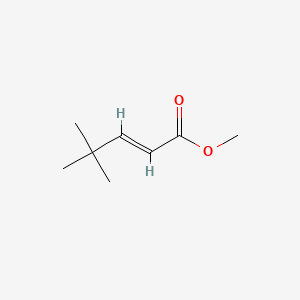
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-5-carboxamide](/img/structure/B2390024.png)
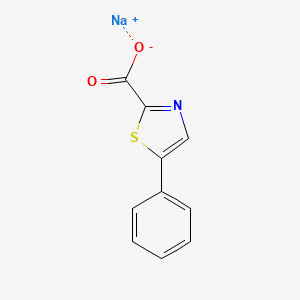
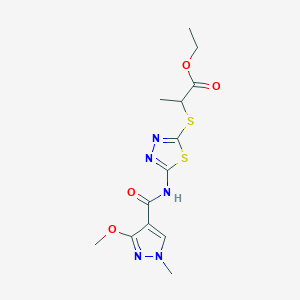


![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)
